molecular formula C17H26N2O2 B12839257 tert-Butyl (R)-2-benzyl-4-methylpiperazine-1-carboxylate

tert-Butyl (R)-2-benzyl-4-methylpiperazine-1-carboxylate

Cat. No.: B12839257
M. Wt: 290.4 g/mol
InChI Key: WVXDNFNCEWEFIT-OAHLLOKOSA-N
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Description

tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyl group, and a methyl group attached to a piperazine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate typically involves the reaction of ®-2-benzyl-4-methylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound to investigate the interactions of piperazine-based drugs with biological targets .

Medicine

In medicinal chemistry, tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate is explored for its potential therapeutic applications. It may be used as a precursor in the synthesis of pharmaceutical agents with potential activity against various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-2-benzylpiperazine-1-carboxylate
  • tert-Butyl ®-4-methylpiperazine-1-carboxylate
  • tert-Butyl ®-2-benzyl-4-ethylpiperazine-1-carboxylate

Uniqueness

tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate is unique due to the presence of both benzyl and methyl groups on the piperazine ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl (2R)-2-benzyl-4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-10-18(4)13-15(19)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m1/s1

InChI Key

WVXDNFNCEWEFIT-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1CC2=CC=CC=C2)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)C

Origin of Product

United States

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